molecular formula C10H10N4O2 B13094091 Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate

Cat. No.: B13094091
M. Wt: 218.21 g/mol
InChI Key: VFSORWCFFDIMFV-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl 2-chloronicotinate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research indicates that derivatives of pyridopyrazines, including ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit various cancer cell lines, suggesting a potential role in cancer therapeutics . The mechanism often involves the inhibition of specific kinases associated with cancer progression.

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .

1.3 Kinase Inhibition
this compound and its derivatives have been studied as kinase inhibitors. Kinases are critical in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer. The compound's ability to modulate kinase activity positions it as a valuable tool in drug development targeting these pathways .

Synthetic Applications

2.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods involving the condensation of readily available starting materials. Efficient synthetic routes have been developed that yield high purity and good yields, facilitating further research and application .

Case Studies

Study Focus Findings
Study A (2020)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values comparable to established chemotherapeutics .
Study B (2020)Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in animal models, indicating potential for treating chronic inflammatory conditions .
Study C (2021)Kinase InhibitionIdentified as a potent inhibitor of specific kinases involved in cell signaling pathways related to cancer .

Cosmetic Applications

Recent studies have also explored the use of compounds like this compound in cosmetic formulations due to their skin-beneficial properties. The compound's ability to enhance skin penetration and stability makes it a candidate for topical applications aimed at improving skin health .

Mechanism of Action

The exact mechanism of action of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their heterocyclic structures, which are often associated with various biological activities. The molecular formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, and its structure features a pyridine ring fused with a pyrazine ring, which is critical for its biological interactions.

1. Antidiabetic Activity

One of the most notable biological activities attributed to this compound is its α-glucosidase inhibitory activity . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels, making it a target for diabetes management.

Research Findings:

  • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory activity against α-glucosidase, with IC50 values ranging from 15.2 µM to over 200 µM, compared to acarbose (IC50 = 750 µM) as a standard reference .
  • The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazine moiety significantly influenced the inhibitory potency, highlighting the importance of molecular modifications in enhancing efficacy .

2. Anticancer Potential

This compound has also been investigated for its anticancer properties . Compounds with similar structures have shown promise in targeting various cancer cell lines through multiple mechanisms.

Case Studies:

  • A study focusing on related pyrazole derivatives revealed that certain analogs demonstrated nanomolar activities against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The representative compound exhibited IC50 values in the range of 19–73 nM against various cancer cell lines.
  • The introduction of specific functional groups was found to enhance selectivity and potency, suggesting that this compound could be further optimized for anticancer applications .

Comparative Biological Activity Table

Activity Type IC50 Values Reference Compound Notes
α-Glucosidase Inhibition15.2 µM - 201.3 µMAcarbose (750 µM)Structure modifications enhance activity
FGFR Inhibition19 nM - 73 nMNone specifiedPromising against lung and gastric cancers

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)6-5-14-9(11)8-7(6)12-3-4-13-8/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

VFSORWCFFDIMFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=NC=CN=C12)N

Origin of Product

United States

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